Thiourea, N,N-diethyl-N'-2-propenyl-

Beschreibung

The exact mass of the compound Thiourea, N,N-diethyl-N'-2-propenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thiourea, N,N-diethyl-N'-2-propenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiourea, N,N-diethyl-N'-2-propenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

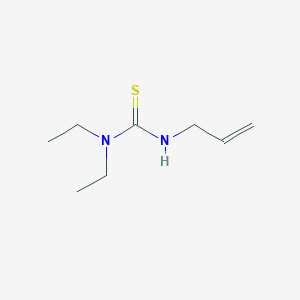

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1-diethyl-3-prop-2-enylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2S/c1-4-7-9-8(11)10(5-2)6-3/h4H,1,5-7H2,2-3H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADMBPYDNAHONY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066722 | |

| Record name | Thiourea, N,N-diethyl-N'-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21645-26-1 | |

| Record name | N,N-Diethyl-N′-2-propen-1-ylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21645-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N,N-diethyl-N'-2-propen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021645261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, N,N-diethyl-N'-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiourea, N,N-diethyl-N'-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21645-26-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N,N-diethyl-N'-2-propenylthiourea (CAS No. 21645-26-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of N,N-diethyl-N'-2-propenylthiourea, a molecule of growing interest within the scientific community. Eschewing a rigid template, this document is structured to deliver a deep and logical exploration of the compound, beginning with its fundamental identifiers and extending to its synthesis, properties, and potential applications. As a Senior Application Scientist, the aim is to present this information with technical accuracy and field-proven insights, ensuring a self-validating and authoritative resource for professionals in research and drug development.

Core Identification and Nomenclature

N,N-diethyl-N'-2-propenylthiourea is registered under the CAS Number 21645-26-1 .[1] This unique numerical identifier is crucial for unambiguous identification in chemical databases and literature.

The compound is also known by several synonyms, which researchers may encounter in various publications and chemical catalogs. These include:

-

3-Allyl-1,1-diethylthiourea[1]

-

1,1-diethyl-3-prop-2-enylthiourea[1]

-

N,N-Diethyl allylthiourea[1]

-

Thiourea, N,N-diethyl-N'-2-propenyl-[1]

Understanding these alternative names is essential for conducting thorough literature searches and avoiding confusion.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key known properties of N,N-diethyl-N'-2-propenylthiourea.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂S | [1] |

| Molecular Weight | 172.2910 g/mol | [1] |

| InChI | InChI=1S/C8H16N2S/c1-4-7-9-8(11)10(5-2)6-3/h4H,1,5-7H2,2-3H3,(H,9,11) | [1] |

| InChI Key | QADMBPYDNAHONY-UHFFFAOYSA-N | [1] |

Synthesis Methodologies

The synthesis of asymmetrically substituted thioureas like N,N-diethyl-N'-2-propenylthiourea can be approached through several established chemical transformations. While a specific, detailed protocol for this exact molecule is not widely published, a highly plausible and commonly employed method is the reaction of an isothiocyanate with a primary or secondary amine.

A logical synthetic route would involve the reaction of allyl isothiocyanate with diethylamine . This nucleophilic addition reaction is a standard and efficient method for the formation of N,N'-disubstituted thioureas.

A generalized experimental protocol, based on similar syntheses of allylthiourea derivatives, would be as follows. This protocol is provided as a guiding framework and would require optimization for specific laboratory conditions and desired yield and purity.

Experimental Protocol: Synthesis of N,N-diethyl-N'-2-propenylthiourea

Materials:

-

Allyl isothiocyanate

-

Diethylamine

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve allyl isothiocyanate in an appropriate volume of anhydrous solvent.

-

Nucleophilic Addition: Cool the solution in an ice bath. To this cooled solution, add diethylamine dropwise with continuous stirring. The reaction is typically exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup and Isolation: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.

-

Purification: Purification is typically achieved through column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure N,N-diethyl-N'-2-propenylthiourea.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Applications in Drug Development and Research

While specific applications for N,N-diethyl-N'-2-propenylthiourea in drug development are not yet extensively documented, the broader class of thiourea derivatives has shown significant promise in medicinal chemistry.[2] The presence of the thiourea scaffold, combined with the lipophilic diethyl and reactive allyl groups, suggests several avenues for investigation.

-

Antimicrobial and Antifungal Agents: Thiourea derivatives have been investigated for their activity against various pathogens.[3] The inhibitory mechanism is thought to involve the disruption of fungal cell wall biosynthesis and biofilm formation through interactions with essential fungal enzymes.[3] The specific substitution pattern of N,N-diethyl-N'-2-propenylthiourea could modulate its efficacy and spectrum of activity.

-

Anticancer Properties: Certain thiourea derivatives have demonstrated potential as anticancer agents.[2] The mechanism of action for some of these compounds involves the inhibition of key enzymes or the induction of apoptosis. S-allylic isothiouronium salts, which are structurally related to the topic compound, have shown antitumor activity against leukemia cells by inducing G2/M cell cycle arrest and apoptosis.[4]

-

Enzyme Inhibition: The thiourea moiety can act as a hydrogen bond donor and acceptor, and the sulfur atom can coordinate with metal ions in enzyme active sites. This makes thiourea derivatives interesting candidates for enzyme inhibitors. For instance, some thiourea compounds have been investigated as inhibitors of tyrosinase and cholinesterases.[5]

-

Corrosion Inhibition: While not directly a drug development application, the use of thiourea derivatives as corrosion inhibitors is well-established.[6] This property is attributed to their ability to adsorb on metal surfaces and form a protective layer. Understanding these interactions can provide insights into the compound's behavior in biological systems, particularly its interaction with metalloenzymes.

Mechanistic Considerations

The precise mechanism of action for N,N-diethyl-N'-2-propenylthiourea has not been elucidated. However, based on the known activities of related thiourea compounds, several potential mechanisms can be hypothesized.

-

Enzyme Inhibition via Active Site Binding: The thiourea functional group can form hydrogen bonds with amino acid residues in an enzyme's active site. Furthermore, the sulfur atom can coordinate with metal cofactors, leading to the inhibition of metalloenzymes.

-

Disruption of Cellular Membranes: The lipophilic diethyl and allyl groups could facilitate the compound's insertion into and disruption of microbial or cancer cell membranes, leading to cell death.

-

Modulation of Reactive Oxygen Species (ROS): Some phenolic thiourea derivatives have been shown to switch from antioxidant to pro-oxidant activity, generating ROS within tumor cells and inducing apoptosis.[2] While the topic compound lacks a phenolic group, the thiourea moiety itself can have redox properties, suggesting a potential role in modulating cellular ROS levels.

Further research, including enzymatic assays, cell-based studies, and structural biology, is required to definitively determine the mechanism of action of N,N-diethyl-N'-2-propenylthiourea.

Conclusion and Future Directions

N,N-diethyl-N'-2-propenylthiourea is a readily synthesizable compound with a chemical structure that suggests potential for a range of biological activities. While specific data for this molecule is currently limited, the broader class of thiourea derivatives provides a strong rationale for its further investigation in drug discovery and development. Future research should focus on optimizing its synthesis, thoroughly characterizing its physicochemical properties, and conducting comprehensive biological screening to identify and validate its potential therapeutic applications. Mechanistic studies will be crucial to understand its mode of action and to guide the design of more potent and selective analogs. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

-

IARC Publications. N,N′-DIETHYLTHIOUREA 1. Exposure Data. Available from: [Link].

-

MDPI. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Available from: [Link].

-

MDPI. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Available from: [Link].

-

PubMed. Allylic Isothiouronium Salts: The Discovery of a Novel Class of Thiourea Analogues With Antitumor Activity. Available from: [Link].

-

PubMed Central. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. Available from: [Link].

-

ResearchGate. Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thioureaas a Candidate of an Analgesic Drug. Available from: [Link].

Sources

- 1. 3-Allyl-1,1-diethylthiourea | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Allylic isothiouronium salts: The discovery of a novel class of thiourea analogues with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

Allylic Thiourea Derivatives: A Technical Guide for Drug Discovery and Development

This guide provides an in-depth exploration of allylic thiourea derivatives, a class of organic compounds demonstrating significant potential in medicinal chemistry. We will delve into the synthesis, chemical properties, diverse biological activities, and structure-activity relationships of these molecules, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative is structured to explain the causality behind experimental choices, ensuring that the described protocols and analyses are robust and self-validating.

Introduction: The Versatility of the Thiourea Scaffold

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, and its derivatives are recognized as "privileged structures" in medicinal chemistry.[1] Their structural versatility and ability to engage in multiple interactions with biological targets have led to their investigation for a wide array of therapeutic applications.[2][3] The thiourea moiety features reactive centers, including a thionic group and two amino groups, which can form hydrogen bonds and coordinate with metal ions, enabling them to modulate enzyme activity, disrupt bacterial membranes, and inhibit nucleic acid synthesis.[4][5]

The introduction of an allylic group—a prop-2-en-1-yl substituent—to the thiourea scaffold imparts unique chemical reactivity and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses specifically on these allylic thiourea derivatives, examining their synthesis, biological potential, and the critical structure-activity relationships that govern their efficacy.

Synthesis and Chemical Reactivity

The synthesis of allylic thiourea derivatives is versatile, with several established and efficient methods available to chemists.

Primary Synthetic Pathways

The most prevalent method for synthesizing N-substituted allylic thioureas involves the reaction of an amine with allyl isothiocyanate. This reaction is typically straightforward and proceeds with high yields. A multifunctional additive, 1-allyl-3-(4-(phenylamino)phenyl)thiourea (APPT), for example, was synthesized by reacting N-phenyl-p-phenylenediamine with allyl isothiocyanate (AITC).[6]

A second common approach is the reaction of allylic bromides with thiourea or its N-monosubstituted derivatives. This method leads to the formation of S-allylic isothiouronium salts, which are stable analogues of thioureas and have shown significant biological activity.[7]

Protocol: Synthesis of 1-Allyl-3-(4-chlorophenyl)thiourea

This protocol details a representative synthesis, emphasizing self-validating checkpoints for ensuring compound identity and purity.

Materials:

-

4-chloroaniline (1.0 eq)

-

Allyl isothiocyanate (1.05 eq)

-

Acetone (anhydrous)

-

n-Hexane

Procedure:

-

Reaction Setup: To a solution of 4-chloroaniline in anhydrous acetone, add allyl isothiocyanate dropwise at room temperature with continuous stirring. The use of anhydrous solvent is critical to prevent side reactions with water.

-

Reaction Monitoring: The reaction is exothermic. Monitor the progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting amine spot indicates reaction completion, typically within 2-4 hours.

-

Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. A solid precipitate will form.

-

Purification: Wash the resulting solid with cold n-hexane to remove any unreacted starting materials. Recrystallize the crude product from ethanol to obtain pure white crystals. This purification step is essential for removing impurities that could interfere with biological assays.

-

Characterization (Self-Validation):

-

FTIR Spectroscopy: Confirm the presence of key functional groups: N-H stretching (around 3200 cm⁻¹), C=S stretching (around 1300 cm⁻¹), and C-N stretching.

-

¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns. The allylic protons and the aromatic protons should be clearly identifiable and consistent with the expected structure.

-

Elemental Analysis: Verify the elemental composition (C, H, N, S) of the final product to confirm its purity.

-

Key Reactivity: Halocyclization

The presence of the allyl group provides a handle for further synthetic transformations. A notable reaction is the electrophilic or halocyclization of N-allyl thiourea derivatives, which provides a convenient route to synthesize various thiazoline derivatives in high yields.[8] This reactivity expands the chemical space accessible from this scaffold, allowing for the creation of more complex heterocyclic systems.

Biological Activities and Therapeutic Potential

Allylic thiourea derivatives exhibit a remarkably broad spectrum of biological activities, making them a focal point for drug discovery programs.[2]

Anticancer Activity

This class of compounds has shown significant promise as anticancer agents.[2][5]

-

Mechanism: S-allylic isothiouronium salts have been found to be particularly effective against leukemia cells.[7] Their mechanism involves inducing G2/M cell cycle arrest and subsequent cell death, potentially through apoptosis.[7] This targeted disruption of the cell cycle is a hallmark of many effective chemotherapeutic agents.

-

Selectivity: Importantly, several of these compounds display high selectivity, exhibiting potent antitumor activity while having low toxicity toward non-tumoral cells, with selectivity indices reported to be higher than 20 in some cases.[7] This is a critical parameter in drug development, as high selectivity minimizes off-target effects and patient side effects.

Antimicrobial and Antifungal Activity

The rise of antibiotic-resistant bacterial strains necessitates the search for novel antimicrobial agents, and thiourea derivatives have emerged as a promising scaffold.[4]

-

Targets: Their mode of action can involve the disruption of bacterial metabolism by targeting key enzymes such as DNA gyrase and topoisomerase IV.[4]

-

Efficacy: Allylic thioureas have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4][9] Certain derivatives also exhibit potent antifungal activity.[6][10]

Antiviral Activity

Specific structural modifications have led to allylic thiourea derivatives with potent antiviral properties. Researchers have designed and synthesized derivatives that act as dual inhibitors, targeting both the HIV-1 capsid (CA) and the human cyclophilin A (CypA) protein, both of which are critical for HIV-1 replication.[11]

Other Activities

The therapeutic potential of this scaffold extends further, with reports of:

-

Antioxidant Activity [12]

-

Anti-inflammatory Activity [13]

-

Antiprotozoal Activity , particularly against Leishmania amazonensis[14]

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. SAR studies on allylic thiourea derivatives have yielded critical insights for optimizing their potency and selectivity.

-

Aromatic Substituents: The nature and position of substituents on an aromatic ring attached to one of the thiourea nitrogens significantly impact activity. Electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) on the phenyl ring often enhance antibacterial and anticancer activity.[4][5][9] This is likely due to an increase in the acidity of the N-H protons, facilitating stronger hydrogen bonding with biological targets, and improved penetration of bacterial membranes.[4][5]

-

Aliphatic Groups: S-allylic isothiouronium salts substituted with aliphatic groups were found to be the most effective against leukemia cells, suggesting that lipophilicity plays a key role in their anticancer activity.[7]

-

The Thiourea Core: The thiourea-phenyl system is considered critical for antibacterial activity. Replacing the sulfur atom with oxygen results in a severe loss of activity, highlighting the importance of the thione group for target interaction.[4]

Table 1: SAR Summary for Antibacterial Activity

| R Group on Phenyl Ring | Effect on Antibacterial Activity (General Trend) | Rationale | Reference |

| 4-Cl, 4-Br (Halogens) | Increased Activity | Electron-withdrawing, enhances H-bonding and lipophilicity. | [9] |

| 4-NO₂ (Nitro) | Increased Activity | Strong electron-withdrawing group, enhances target interaction. | [4] |

| 4-CH₃ (Methyl) | Decreased Activity | Electron-donating group, may reduce binding affinity. | [9] |

| 4-OCH₃ (Methoxy) | Decreased Activity | Electron-donating group. | [9] |

Applications in Drug Discovery Workflow

Allylic thiourea derivatives represent a valuable starting point for drug discovery campaigns. Their synthetic accessibility and tunable properties make them ideal for lead optimization.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard method for assessing the anticancer potential of newly synthesized compounds.

Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC₅₀).

Procedure:

-

Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized allylic thiourea derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a positive control (e.g., Doxorubicin) and a negative control (vehicle, e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis (Self-Validation): Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value. The reliability of the assay is validated by the consistent performance of the positive control and low variability between replicate wells.

Future Perspectives

Allylic thiourea derivatives continue to be a highly promising and versatile scaffold in medicinal chemistry. Future research should focus on:

-

Mechanism Deconvolution: Elucidating the precise molecular targets for various biological activities to enable more targeted drug design.

-

Pharmacokinetic Optimization: Improving the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to enhance their viability as clinical candidates.

-

Combinatorial Approaches: Exploring the synthesis of hybrid molecules that combine the allylic thiourea pharmacophore with other known biologically active moieties to achieve synergistic effects or multi-target activity.[9]

The chemical tractability and broad biological activity of allylic thiourea derivatives ensure they will remain a fruitful area of investigation for the development of next-generation therapeutics.

References

-

Synthesis and biological activity of a new type of thiourea derivatives. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Halocyclization of N‐allyl thiourea derivatives. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

de Oliveira, B. R., et al. (2017). Allylic isothiouronium salts: The discovery of a novel class of thiourea analogues with antitumor activity. European Journal of Medicinal Chemistry, 132, 109-121. [Link]

-

Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience. [Link]

-

(PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Ghiuru, R., et al. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 27(21), 7244. [Link]

-

Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

-

Li, Y., et al. (2010). Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. Chemical Biology & Drug Design, 76(1), 25-33. [Link]

-

Al-Otaibi, J. S. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2636. [Link]

-

Sanna, V., et al. (2022). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 13(10), 1159-1175. [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2025). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]

-

da Silva, E. G., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Pharmaceuticals, 17(11), 1461. [Link]

-

Chen, Z., et al. (2020). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Advances, 10(4), 2154-2165. [Link]

-

Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]

Sources

- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. Allylic isothiouronium salts: The discovery of a novel class of thiourea analogues with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of N,N-diethyl-N'-2-propenylthiourea: An Application and Protocol Guide

This document provides a comprehensive guide for the synthesis of N,N-diethyl-N'-2-propenylthiourea, a substituted thiourea derivative of interest in various fields, including organic synthesis and materials science. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. We will detail the chemical principles, a step-by-step experimental protocol, characterization methods, and critical safety considerations for the synthesis starting from propenylamine (allylamine).

Introduction and Scientific Rationale

Thioureas are a class of organosulfur compounds with the general structure (R¹R²N)(R³R⁴N)C=S. Their unique chemical properties, including their ability to act as hydrogen bond donors and as ligands for metal ions, make them valuable building blocks in medicinal chemistry, catalysis, and polymer science. N,N-diethyl-N'-2-propenylthiourea incorporates both aliphatic diethylamino and reactive propenyl (allyl) functionalities, offering a versatile scaffold for further chemical modification.

The synthesis from propenylamine and a suitable diethylthiocarbamoyl source represents a direct and efficient approach to this unsymmetrical thiourea. The most common and reliable method, which will be the focus of this guide, is the nucleophilic addition of the primary amine (propenylamine) to the electrophilic carbon of an isothiocyanate, in this case, diethylisothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions, making it an excellent choice for laboratory-scale synthesis.

Reaction Mechanism and Principles

The formation of N,N-diethyl-N'-2-propenylthiourea from propenylamine and diethylisothiocyanate is a classic example of nucleophilic addition to a heterocumulene.

Causality of the Reaction: The reaction is driven by the high nucleophilicity of the primary amine's nitrogen atom and the pronounced electrophilicity of the central carbon atom in the isothiocyanate group (-N=C=S). The lone pair of electrons on the nitrogen of propenylamine attacks the central carbon of the isothiocyanate. This forces the pi electrons of the C=N bond to move to the nitrogen atom and the pi electrons of the C=S bond to the sulfur, forming a zwitterionic intermediate. This intermediate then rapidly undergoes proton transfer to yield the stable thiourea product. The reaction is generally irreversible and proceeds cleanly with high atom economy.

Reaction Pathway Diagram

Caption: Nucleophilic addition pathway for thiourea synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of N,N-diethyl-N'-2-propenylthiourea. All operations involving volatile and toxic reagents must be performed within a certified chemical fume hood.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| Propenylamine (Allylamine) | ≥99% | Sigma-Aldrich | 107-11-9 | Highly toxic and flammable. Handle with extreme care. |

| Diethylisothiocyanate | ≥98% | TCI Chemicals | 598-78-7 | Lachrymator. Handle in a fume hood. |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | 75-09-2 | Solvent. |

| Hexane | ACS Grade | VWR | 110-54-3 | For purification. |

| Anhydrous Magnesium Sulfate | Laboratory Grade | Alfa Aesar | 7487-88-9 | Drying agent. |

3.2. Equipment

-

Round-bottom flask (100 mL) with a magnetic stir bar

-

Dropping funnel

-

Reflux condenser

-

Magnetic stir plate

-

Ice-water bath

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.3. Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask containing a magnetic stir bar, add propenylamine (1.0 eq., e.g., 5.71 g, 100 mmol).

-

Dissolve the propenylamine in 30 mL of anhydrous dichloromethane (DCM).

-

Equip the flask with a dropping funnel and a reflux condenser under a nitrogen atmosphere.

-

Cool the flask to 0 °C using an ice-water bath. Rationale: The reaction is exothermic; initial cooling helps to control the reaction rate and prevent side reactions.

-

-

Reagent Addition:

-

In a separate beaker, dissolve diethylisothiocyanate (1.0 eq., e.g., 12.92 g, 100 mmol) in 20 mL of anhydrous DCM.

-

Transfer this solution to the dropping funnel.

-

Add the diethylisothiocyanate solution dropwise to the stirred propenylamine solution over 30 minutes. Maintain the temperature at 0 °C during the addition. Rationale: Slow, dropwise addition prevents a rapid temperature increase and ensures a homogeneous reaction mixture.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting materials indicates reaction completion.

-

-

Workup and Isolation:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of 1M HCl (to remove any unreacted amine), 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate. Rationale: These washing steps remove impurities and byproducts, leading to a purer final product.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a low-melting solid.

-

-

Purification:

-

The crude product can be purified by recrystallization or column chromatography.

-

Recrystallization: If the product solidifies, it can be recrystallized from a suitable solvent system, such as a hexane/ethyl acetate mixture. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

-

Column Chromatography: If the product is an oil, purify it using silica gel column chromatography with a hexane/ethyl acetate gradient.

-

Characterization and Validation

The identity and purity of the synthesized N,N-diethyl-N'-2-propenylthiourea should be confirmed using standard analytical techniques.

Expected Analytical Data:

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the allyl group protons (~5.0-6.0 ppm), the methylene protons adjacent to the nitrogen atoms, and the ethyl group protons. |

| ¹³C NMR | A characteristic signal for the thiocarbonyl (C=S) carbon around 180-185 ppm, along with signals for the allyl and ethyl carbons. |

| FT-IR | Characteristic absorption bands for N-H stretching (~3200-3400 cm⁻¹), C=S stretching (~1200-1300 cm⁻¹), and C=C stretching (~1640 cm⁻¹). |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the product (C₈H₁₆N₂S, MW: 172.30 g/mol ). |

Safety and Handling

Extreme caution must be exercised when handling the reagents for this synthesis.

-

Propenylamine (Allylamine): Highly toxic if swallowed, in contact with skin, or if inhaled.[1] It is also extremely flammable.[2][3] All handling must be done in a well-ventilated chemical fume hood.[1][3] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[2][4] Keep away from ignition sources and use non-sparking tools.[1][3] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[2][4]

-

Diethylisothiocyanate: This compound is a lachrymator (causes tearing) and is toxic.[5] It is also flammable.[6] Handle exclusively in a fume hood with appropriate PPE. Avoid contact with skin, eyes, and inhalation of vapors.[6][7] It is incompatible with strong acids, bases, and oxidizing agents.[5]

-

General Precautions: The overall reaction should be conducted in a well-ventilated area, away from open flames or sparks.[3] Contaminated clothing should be removed and laundered before reuse.[3] An emergency eyewash and shower should be readily accessible.[3]

Workflow and Safety Diagram

Caption: Experimental workflow with integrated safety checkpoints.

Conclusion

The synthesis of N,N-diethyl-N'-2-propenylthiourea via the nucleophilic addition of propenylamine to diethylisothiocyanate is an efficient and straightforward procedure. By adhering to the detailed protocol and exercising the stringent safety precautions outlined, researchers can reliably produce this versatile compound for further investigation and application. The key to a successful and safe synthesis lies in the careful handling of the hazardous starting materials and meticulous execution of the experimental steps.

References

-

Chemos GmbH & Co.KG. Safety Data Sheet: allylamine. Available at: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Allyl Amine. Available at: [Link]

-

CloudSDS. Everything You Need to Know About Allylamine Safety Measures. Available at: [Link]

-

International Programme on Chemical Safety (IPCS). International Chemical Safety Cards (ICSC): ALLYLAMINE. Available at: [Link]

-

Thermo Fisher Scientific. Safety Data Sheet: Ethyl isothiocyanate. Available at: [Link]

-

Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available at: [Link]

-

Maddani, M. R., & Prabhu, K. R. (2010). A Simple Condensation between Amines and Carbon Disulfide in Aqueous Medium: An Efficient Synthesis of Symmetrical and Unsymmetrical Substituted Thiourea Derivatives. The Journal of Organic Chemistry, 75(7), 2327–2332. Available at: [Link]

-

Fisher Scientific. Safety Data Sheet: Ethyl isothiocyanate (Alternative). Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 4. N-Allylthiourea synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. N-Allylthiourea: Uses and Chemical Reactions_Chemicalbook [chemicalbook.com]

Experimental setup for N,N-diethyl-N'-2-propenylthiourea reactions

Application Note & Protocol

Topic: Experimental Setup for N,N-diethyl-N'-2-propenylthiourea: Synthesis, Characterization, and Application in Metal Complexation

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Context

Thiourea derivatives are a class of organosulfur compounds of significant interest in medicinal chemistry and materials science.[1] Their unique structural motif, featuring a C=S core flanked by nitrogen atoms, allows for diverse biological activities, including antibacterial, anticancer, and antioxidant properties.[1] Furthermore, the sulfur atom acts as a soft donor, making these compounds excellent ligands for coordinating with heavy metals, a property leveraged in sensor development and catalysis.

This document provides a comprehensive guide to the synthesis and experimental handling of a specific unsymmetrical thiourea, N,N-diethyl-N'-2-propenylthiourea . We will detail a robust synthesis protocol, outline methods for structural verification, and provide an application example demonstrating its utility as a ligand in metal complexation. The causality behind critical experimental steps is explained to empower researchers to adapt and troubleshoot these methods effectively.

Reaction Principle: Nucleophilic Addition

The synthesis of N,N-diethyl-N'-2-propenylthiourea is achieved through a classic nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group in allyl isothiocyanate. This one-step reaction is generally efficient and high-yielding, forming the stable thiourea backbone.

Caption: Reaction mechanism for thiourea synthesis.

Critical Safety and Hazard Analysis

Trustworthiness in science begins with safety. The reactants required for this synthesis are hazardous and must be handled with appropriate precautions. Failure to adhere to safety protocols can result in serious injury.

| Reagent | Primary Hazards | Handling Precautions |

| Allyl Isothiocyanate | Flammable Liquid & Vapor [2][3]. Toxic by inhalation, in contact with skin, and if swallowed[2][3]. Causes severe irritation to eyes, skin, and respiratory system. Potent lachrymator (induces tears)[3][4]. | Must be handled in a certified chemical fume hood. Wear nitrile gloves (double-gloving recommended), a flame-resistant lab coat, and chemical splash goggles with a face shield[3]. Use spark-proof tools and ground all equipment[2][4][5]. Keep away from heat, sparks, and open flames[5]. |

| Diethylamine | Highly Flammable Liquid & Vapor . Corrosive . Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. | Handle in a chemical fume hood away from ignition sources. Wear appropriate PPE, including gloves, lab coat, and chemical splash goggles. Ensure an eyewash station and safety shower are immediately accessible. |

| Dichloromethane (DCM) | Suspected Carcinogen . Causes skin and serious eye irritation. Can cause drowsiness or dizziness. | Handle in a chemical fume hood. Avoid skin contact and inhalation. |

In case of accidental exposure:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of N,N-diethyl-N'-2-propenylthiourea

This protocol details the synthesis from commercially available starting materials.

4.1 Materials and Equipment

-

Reagents: Diethylamine (≥99.5%), Allyl isothiocyanate (≥95%), Dichloromethane (DCM, anhydrous, ≥99.8%), Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: 100 mL two-neck round-bottom flask, 50 mL dropping funnel, magnetic stirrer and stir bar, ice-water bath, rotary evaporator, standard glassware for workup, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

4.2 Reagent Calculation Table

| Reagent | M.W. ( g/mol ) | Equivalents | Amount | Density (g/mL) | Volume |

| Diethylamine | 73.14 | 1.0 | 1.46 g | 0.707 | 2.07 mL |

| Allyl Isothiocyanate | 99.15 | 1.0 | 1.98 g | 1.013 | 1.95 mL |

| Dichloromethane | 84.93 | - | - | 1.33 | 40 mL |

4.3 Step-by-Step Procedure

-

Setup: Assemble the two-neck flask with a magnetic stir bar and the dropping funnel. Ensure the setup is dry and under an inert atmosphere (e.g., nitrogen or argon). Place the flask in an ice-water bath on a magnetic stirrer.

-

Reagent Preparation: In the flask, dissolve diethylamine (2.07 mL, 1.0 eq) in 20 mL of anhydrous DCM.

-

Addition: In the dropping funnel, add allyl isothiocyanate (1.95 mL, 1.0 eq) to 20 mL of anhydrous DCM.

-

Reaction: Begin stirring the diethylamine solution. Add the allyl isothiocyanate solution dropwise from the funnel over 30 minutes. The dropwise addition is crucial to control the exothermic nature of the reaction.

-

Equilibration: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 3 hours.[6]

-

Monitoring: Monitor the reaction's progress using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting materials indicates completion.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The resulting crude oil or solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Caption: Experimental workflow for synthesis.

Protocol 2: Spectroscopic Characterization

Validation of the product's identity and purity is a cornerstone of trustworthy research.

-

¹H NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in CDCl₃.

-

Expected Resonances: Look for characteristic signals corresponding to the allyl group protons (~5.1-6.0 ppm), the N-H proton (broad singlet, variable ppm), and the methylene and methyl protons of the diethyl groups (~3.4 ppm and ~1.2 ppm, respectively).

-

-

¹³C NMR Spectroscopy: Use the same sample as for ¹H NMR.

-

Expected Resonances: A key signal is the thiocarbonyl carbon (C=S) which typically appears far downfield (~180 ppm).[7]

-

-

FTIR Spectroscopy: Analyze a small amount of the product as a thin film or KBr pellet.

-

Expected Vibrations: Look for a strong N-H stretching band (~3200-3400 cm⁻¹) and a characteristic C=S stretching vibration (~1300-1400 cm⁻¹).[7]

-

-

Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI-MS) to confirm the molecular weight.

-

Expected Ion: For C₈H₁₆N₂S, the expected monoisotopic mass is 172.10 g/mol . Look for the [M+H]⁺ ion at m/z ≈ 173.11.[8]

-

Protocol 3: Application in Silver (I) Complexation

This protocol demonstrates the use of the synthesized thiourea as a ligand. The sulfur atom readily coordinates with soft metal ions like Ag⁺.

-

Preparation:

-

Prepare a 0.1 M solution of the synthesized N,N-diethyl-N'-2-propenylthiourea in ethanol.

-

Prepare a 0.1 M solution of silver nitrate (AgNO₃) in deionized water.

-

-

Complexation:

-

In a beaker, add 10 mL of the thiourea solution.

-

While stirring, slowly add 10 mL of the silver nitrate solution.

-

A white precipitate of the silver-thiourea complex should form immediately.

-

-

Isolation:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with deionized water, followed by a small amount of cold ethanol.

-

Dry the complex in a desiccator.

-

-

Analysis: The resulting complex can be further analyzed by techniques like FTIR to observe shifts in the C=S stretching frequency, which indicates coordination to the metal center.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl isothiocyanate, 94%. Retrieved from Cole-Parmer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuaTLupaZn4VtghIFIMmgBpgkA8LRk0fjSz8gXbolAYl6oZi82Fb7sjdO_VFTAEnw8cVJBjAj9AkgyJAlmuXg_geJfuKwbo5DTevMdEwN_dT7GaQH4jrT9a9Y3M-2NDwMC310Axkr2GZuNVu0=]

- ECHEMI. (2019). Allyl isothiocyanate SDS, 57-06-7 Safety Data Sheets. Retrieved from ECHEMI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP4nCf9AWz7g9AXmvbEcyFfccuYDrBMm5Z-bAoEFGvAqPNA-X4ue1fz5WdjnQCxAd2ks_-5hFd5vJGppGF-dnUgMImw7Rm-dWVHo_O2Q6sJaPrIppp8l8k678Pa71EHb_pLUYny_eQ3pGopK0W4OD4cGpuPC0RdKCZFHem]

- Thermo Fisher Scientific. (2012). Allyl isothiocyanate - Safety Data Sheet. Retrieved from Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG27fl0goC7f_2_C1DrYY-CDY74Vy6Ba5C1VaEhzRWAi7DPf-W1P_wFW4CRXnV1D6PB0NKzZvPvzWAXVjAqmsNoyPL5ztZww5BMdTq3M3gPJorDy0ZEBSfolXVyb2xCO__uGDFWZzqXDyR4-m3aQFj22EqBlsEhpcxF660-ToDTci8bhoNuEJ3UOITcqxg0Jx3KZI9DyGgau9NTUNYESP-tKtYbg0LQWnK_nsOcA5uXqZi8C4dFVz9zsaf31YuOMSNUll4qkZ_01BDGwdY=]

- International Programme on Chemical Safety (IPCS). (n.d.). ICSC 0372 - ALLYL ISOTHIOCYANATE. Retrieved from ILO and WHO. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECqHlmLsRWmYq8iBw7INrUEqROAiwWzbTT_76fVQrTOak7p6pwxD3Dplks38E-qsOf-rx7Y1M6gpQGCJFH1LYMJ3uMxRTLcMN1h_An99OAOBa4ZHtro5LdCZSvUkjuiJ3NS1gSjxXHLQrNGggsJYBKxe8gv7vI04CfrDtyHK7TewPGgDlAEXMQYgUEdRSJxrUlm7O3uxV9]

- Sigma-Aldrich. (2024). Safety Data Sheet - Allyl isothiocyanate. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTFUNr41_TYFZJiK0KBRtYs0PEJzuVXZXquqSCDPk8ynw1Tpk1pVAPLXjveQdN7NTnHnNzeijbxzM1-Ttpt0uZe9jY2RW9mUB1r10vBqUsXQEoxNhuYonFbnTUlN_Ar4mrY2KeHVDTDJAehWxb4EU=]

- Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. [https://pubs.acs.org/doi/10.1021/jo1001593]

- Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from Organic-Chemistry.org. [https://www.organic-chemistry.org/synthesis/C1N/thioureas.shtm]

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Thioureas. Retrieved from BenchChem. [https://www.benchchem.com/protocols/synthesis-of-substituted-thioureas]

- Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Vol 21(1), 153-160. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHhOWvbuqFS3i1dObnaiyhdVjdpZO3lMLoFtumt32pMPyGt4zVQqQ04hLlWfHs26Hcj6Y8h1i5YLudvqWmm-nlVN721VfsUcgIIRK_5WiZD86vPywyqLTINmZiG8FxMVSUypkf6oTqCOt1TnrY-dGNXmeR-Y8gVZeSyjTkR9adffC4FQhI29w=]

- Liu, Y., et al. (2024). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. RSC Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz3OPdXa7PH_lwnjT8uYUp6PqPgkS5Fehf5clFqjZjSR8ebiE2fye22yRvkrmTJjSBAMIc9Ua3EiwIToZfioZXutqIbBaVK0jIs5vqKMxiKcjDV4D7LDYMtjgrmaGfjR5l0sCv1oc7TAqU1dk=]

- Chen, I. H., et al. (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1133–1139. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9630248/]

- National Center for Biotechnology Information. (n.d.). N,N'-Diethylthiourea. PubChem Compound Database. [https://pubchem.ncbi.nlm.nih.gov/compound/2735009]

- LookChem. (n.d.). N,N'-Diethylthiourea 105-55-5 wiki. Retrieved from LookChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHb3bdD_nkV_eErY2q3jeeNVFOLPQIRyPyNPngAPSxkqSnWTemFfuPLVkks6x_IpWQN5QiE6tDajAg1Mu-lR0clrwUN2hSCFr77d9p7ZL23OHzXwHC6Pq38HuxdxtElu3qVYIh7Hqgg40UOqksW-Du_GgRB3mrmxQRhe-iXWMezXY=]

- Al-Dies, A. M. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 481-511. [https://www.mdpi.com/2624-8549/6/2/25]

- National Center for Biotechnology Information. (n.d.). Thiourea, n,n-diethyl-n'-2-propen-1-yl-. PubChem Compound Database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcOhf8mDkChQjW9g9Zm8bCP7c0yf8-EhSoDEt5qmBLy3phM6Q7WqKfjxCRFBvSlat0jiZaaG4gBlLtLclSRENpismu6CM9rH20pk6GLUcdkndVTB9EIU9j-s1RHZ9PTFFW7W4_WJPvwsBgOKI=]

- ECHEMI. (n.d.). 105-55-5, N,N′-Diethylthiourea Formula. Retrieved from ECHEMI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-gSDy9WQtnMPsxB-PSFtIGH4ChBfK5cBVthoIQAZQP_33xoVg-y13ITQT6xzChpOg0XRPXjQOuRUU6AbHLSkK7RZFIjZfMfB8BPLU54glZORSDS1EfDt6IRjdTnHZuqNkMPDqnvwm-BQPuDUNIsvRM1pZS6sN4zSHb08140S4]

- National Oceanic and Atmospheric Administration (NOAA). (n.d.). N,N'-DIETHYLTHIOUREA. CAMEO Chemicals. [https://vertexaisearch.cloud.google.

- Office of Environmental Health Hazard Assessment (OEHHA). (2009). N,N'-Diethylthiourea. Retrieved from OEHHA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnVbYDyfBpoGzhuH2Kbjwq-7oRVyEMp54zfi-Q3NLMZQOjArBNEgJDi510KN3FyYO2Fi75mLBLt9IHwW70tcKq5W64woSXXNio2impb6rgprAImxaRNUkHOkodhXjB1SSS1ChAhB-WUUvEnSfLyat47JtgLY8Rm7IFrES9z4NsjsQbhx6ca_RGED4NKwQ=]

- ResearchGate. (n.d.). Molecular structure of N,N-diethyl-N 0 -camphanylthioureatogold(I).... Retrieved from ResearchGate. [https://www.researchgate.net/figure/Molecular-structure-of-N-N-diethyl-N-0-camphanylthioureatogold-I-chloride-showing-the_fig3_228839063]

- ResearchGate. (2022). Reaction mechanism of the gas-phase pyrolysis of N – Acetylthiourea and N, N'–diacetylthiourea: A theoretical study based in density functional theory. Computational and Theoretical Chemistry, 1212(5), 113702. [https://www.researchgate.net/publication/359998132_Reaction_mechanism_of_the_gas-phase_pyrolysis_of_N_-_Acetylthiourea_and_N_N'-diacetylthiourea_A_theoretical_study_based_in_density_functional_theory]

- ResearchGate. (2020). Synthesis, structure, computational and in-silico anticancer studies of N,N -diethyl- N ′-palmitoylthiourea. Request PDF. [https://www.researchgate.net/publication/343362145_Synthesis_structure_computational_and_in-silico_anticancer_studies_of_NN-diethyl-N'-palmitoylthiourea]

Sources

- 1. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. ICSC 0372 - ALLYL ISOTHIOCYANATE [chemicalsafety.ilo.org]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. echemi.com [echemi.com]

- 6. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - Thiourea, n,n-diethyl-n'-2-propen-1-yl- (C8H16N2S) [pubchemlite.lcsb.uni.lu]

Troubleshooting & Optimization

Technical Support Center: N,N-diethyl-N'-2-propenylthiourea Synthesis

Department: Chemical Process Optimization & Scale-up Support Ticket Subject: Yield Optimization and Troubleshooting for Allyl-Diethyl-Thiourea Synthesis Status: Open | Priority: High

Executive Summary

You are encountering yield fluctuations in the synthesis of N,N-diethyl-N'-2-propenylthiourea (also known as 1,1-diethyl-3-allylthiourea). This compound is synthesized via the nucleophilic addition of diethylamine to allyl isothiocyanate (AITC) .

While this reaction is theoretically straightforward (atom-economical "click" chemistry), practical yields often suffer due to three specific vectors:

-

Volatility of Diethylamine: Loss of reagent before reaction completion.

-

Exotherm Management: High temperatures trigger polymerization or AITC degradation.

-

Purification Losses: The product often "oils out" rather than crystallizing, leading to massive losses during workup.

This guide provides a self-validating protocol and a troubleshooting logic tree to stabilize your yields above 85%.

Module 1: The Reaction Mechanism

To fix the yield, we must respect the mechanism. The reaction relies on the nucleophilic attack of the secondary amine nitrogen onto the electrophilic carbon of the isothiocyanate group.

Key Mechanistic Insight: The reaction is reversible but strongly favors the product at lower temperatures. High temperatures favor the dissociation back to starting materials or the formation of breakdown products (sulfur oxides/nitriles).

Mechanism Visualization

Figure 1: Mechanistic pathway. Note that heat promotes the red "Side Reaction" path.

Module 2: Troubleshooting Guide

Use this logic tree to diagnose your specific failure mode.

Symptom 1: Low Crude Yield (<60%)

| Potential Cause | The "Why" | Corrective Action |

| Amine Volatility | Diethylamine boils at ~55°C. The reaction exotherm can flash-boil it out of the flask before it reacts. | Use 1.2 eq. of Diethylamine. Equip a reflux condenser cooled to 0°C during addition. |

| AITC Degradation | AITC is sensitive to light and oxidation. Old bottles contain polymers. | Distill AITC before use if the liquid is dark yellow/orange. It should be clear/pale yellow. |

| Solvent Choice | Using water or wet solvents causes AITC hydrolysis to allylamine + COS. | Switch to Anhydrous Ethanol or Toluene. Avoid aqueous conditions unless using a phase-transfer catalyst. |

Symptom 2: Product is an Oil (Won't Crystallize)

This is the most common complaint. The product has a low melting point and tends to supercool.

-

Fix 1 (The Scratch): Use a glass rod to scratch the side of the flask vigorously at 0°C.

-

Fix 2 (The Seed): If you have any solid crystals from a previous batch, add a speck. This acts as a nucleation template.

-

Fix 3 (Solvent Swap): If using Ethanol, the product is too soluble. Evaporate to dryness and recrystallize from Hexane/Ethyl Acetate (9:1) or Toluene/Petroleum Ether .

Troubleshooting Logic Tree

Figure 2: Decision matrix for troubleshooting synthesis failures.

Module 3: Optimized Experimental Protocol

This protocol is designed for 100 mmol scale . Scale up linearly, but ensure cooling capacity increases with volume.

Reagents

-

Allyl Isothiocyanate (AITC): 9.91 g (100 mmol) [Clear liquid]

-

Diethylamine: 8.78 g (120 mmol, 1.2 eq) [Volatile liquid]

-

Solvent: Absolute Ethanol (30 mL) or Toluene (30 mL)

Step-by-Step Procedure

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser (coolant circulating at 0°C).

-

Charge Amine: Add Diethylamine (120 mmol) and Ethanol (15 mL) to the flask.

-

Cooling: Submerge the flask in an ice/salt bath (-5°C to 0°C) . Allow the internal temperature to stabilize. Crucial: Cold amine absorbs the heat of the upcoming reaction.

-

Addition: Dissolve AITC (100 mmol) in Ethanol (15 mL) . Load this into the addition funnel.

-

Reaction: Dropwise add the AITC solution over 30-45 minutes .

-

Checkpoint: Monitor internal temp. Do not exceed 10°C. If it spikes, stop addition.

-

-

Digestion: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (25°C) and stir for 2 hours .

-

Note: Reflux is rarely needed and increases impurity profiles.

-

-

Workup (Isolation):

-

Method A (Precipitation): If solid forms, chill to -20°C, filter, and wash with cold hexanes.

-

Method B (Oiled Out): Rotovap the ethanol at <40°C. You will be left with a viscous yellow oil. Add Hexane (20 mL) and scratch the glass vigorously while cooling in dry ice/acetone. The oil should solidify into a white/off-white mass.

-

Module 4: Frequently Asked Questions (FAQs)

Q: My product is a yellow oil. Is it ruined? A: Not necessarily. Pure N,N-diethyl-N'-2-propenylthiourea is a white solid, but traces of sulfur impurities turn it yellow and lower the melting point. Do not distill the product (it decomposes). Instead, dissolve the oil in a minimum amount of warm toluene, add activated charcoal, filter, and then add hexane to force crystallization.

Q: Can I use water as a solvent? A: While "on-water" synthesis is trendy, it is risky here. AITC slowly hydrolyzes in water to form allylamine and COS (carbonyl sulfide). If you must use water for Green Chemistry reasons, you must use a surfactant (like TPGS-750M) or vigorous stirring and keep the reaction time under 1 hour.

Q: Why do I need excess diethylamine? A: Diethylamine is highly volatile. In an exothermic reaction, the local heat at the drop site can vaporize the amine before it reacts. The 1.2 equivalent ensures that even with some evaporation, you maintain 1:1 stoichiometry with the AITC.

Q: Is the product toxic? A: Yes. Thioureas are goitrogens (interfere with iodine uptake in the thyroid). AITC is a potent lachrymator (tear gas agent). Handle all solids and liquids in a fume hood.

References

-

Reaction Mechanism & Kinetics: Drobnica, L., et al. "The chemistry of the -NCS group." The Chemistry of Cyanates and Their Thio Derivatives, Part 2, Wiley, 1977.

-

General Thiourea Synthesis Optimization: Milosavljević, M. M., et al. "Optimization of the synthesis of N-alkyl and N,N-dialkyl thioureas." Journal of the Serbian Chemical Society, 2015.

-

Physical Properties (Allylthiourea analogs): National Institute of Standards and Technology (NIST). "Allylthiourea - Phase change data."

-

AITC Reactivity Profile: PubChem Database. "Allyl Isothiocyanate - Compound Summary."

-

Safety Data (Diethylthiourea): Fisher Scientific. "Safety Data Sheet: 1,3-Diethyl-2-thiourea."

Technical Support Center: Catalyst Selection and Reaction Troubleshooting for N,N-diethyl-N'-2-propenylthiourea

Prepared by the Senior Application Scientist Team

Welcome to the technical support hub for reactions involving N,N-diethyl-N'-2-propenylthiourea. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Recognizing that literature on this specific substituted thiourea is specialized, this document synthesizes data from core reaction classes relevant to its functional moieties: the allyl group and the thiourea backbone .

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity and catalytic potential of N,N-diethyl-N'-2-propenylthiourea.

Q1: What are the primary reactive sites on N,N-diethyl-N'-2-propenylthiourea for catalytic transformations?

A1: The molecule possesses two principal sites for catalytic reactions. The first is the allyl group , which can participate in a wide range of transition-metal-catalyzed reactions such as allylic substitution, C-H activation, and various coupling reactions.[1][2] The second is the thiourea moiety . The sulfur atom is nucleophilic and can engage in reactions like alkylation to form isothiouronium salts, which are valuable intermediates for synthesizing thiols.[3][4] Furthermore, the N-H protons of the thiourea can act as hydrogen-bond donors, enabling the molecule itself to function as an organocatalyst.[5][6]

Q2: What is the most common intramolecular reaction for an N-allylthiourea derivative?

A2: The most prevalent and synthetically useful intramolecular reaction is an electrophilic or acid/base-mediated cyclization to form substituted 2-aminothiazolines . This transformation is a robust method for synthesizing five-membered heterocyclic scaffolds, which are common in pharmaceuticals.[7][8] The reaction involves the nucleophilic attack of the sulfur atom onto an activated allyl group.

Q3: Can N,N-diethyl-N'-2-propenylthiourea be used as an organocatalyst?

A3: Yes, thiourea derivatives are renowned as powerful hydrogen-bond-donating organocatalysts.[9][10] They function by activating electrophiles (like carbonyls or imines) through dual hydrogen-bonding from their N-H protons, making the electrophile more susceptible to nucleophilic attack.[5] While N,N-diethyl-N'-2-propenylthiourea is achiral and thus cannot induce enantioselectivity on its own, it can still catalyze reactions where general electrophile activation is required, such as the Biginelli or Michael addition reactions.[6][11]

Q4: Will the sulfur atom in the thiourea moiety interfere with metal catalysis at the allyl group?

A4: This is a critical consideration. Sulfur-containing compounds are well-known poisons for many transition metal catalysts, particularly palladium, rhodium, and platinum, due to strong coordination of the soft sulfur atom to the metal center, which blocks active sites. When designing reactions involving the allyl group, catalyst selection is paramount. It may be necessary to use higher catalyst loadings, sulfur-tolerant ligands, or catalyst systems less susceptible to sulfur poisoning (e.g., certain copper or iron catalysts).

Part 2: Troubleshooting Guide: Intramolecular Cyclization to Thiazolines

The synthesis of thiazolines from N-allylthioureas is a primary application for this substrate class.[12][13] Below is a guide to troubleshoot common issues encountered during this reaction.

Troubleshooting Low Yield and Side Reactions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Ineffective Catalyst/Promoter: The acid, base, or electrophile used is not strong enough to activate the allyl group or facilitate cyclization. | 1a. For acid catalysis, switch to a stronger Brønsted acid or a Lewis acid. 1b. For electrophile-mediated cyclization (halocyclization), ensure the halogen source (e.g., I₂, NBS) is fresh and used in stoichiometric amounts.[8] 1c. Consider using a specialized solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which acts as both a solvent and a powerful hydrogen-bond-donating promoter to facilitate the reaction.[7] |

| 2. Insufficient Temperature: The activation energy for the cyclization is not being met. | 2. Gradually increase the reaction temperature while monitoring for decomposition. Microwave irradiation can sometimes be effective at overcoming activation barriers for sterically hindered substrates.[14] | |

| Formation of Multiple Products | 1. Side Reactions of the Allyl Group: Polymerization or isomerization of the allyl double bond can compete with cyclization. | 1. Run the reaction at a lower temperature to disfavor polymerization. Ensure the reaction medium is free of radical initiators. |

| 2. Intermolecular Reactions: At high concentrations, the thiourea from one molecule may react with the allyl group of another. | 2. Perform the reaction under high-dilution conditions to favor the intramolecular pathway. This can be achieved by slow addition of the substrate to the reaction mixture. | |

| Product Decomposition | 1. Product Instability: The resulting thiazoline may be unstable under the reaction conditions (e.g., strong acid or high heat). | 1. Monitor the reaction closely using TLC or LC-MS to determine the point of maximum product formation before decomposition begins. 2. If using a strong acid, consider a milder catalyst or neutralize the reaction mixture promptly upon completion. |

| Difficulty in Purification | 1. Co-elution with Starting Material: The product and starting material have similar polarities. | 1. If the product is basic (aminothiazoline), consider an acid-base extraction during workup to separate it from the neutral starting material. 2. Derivatize the product amine with a protecting group (e.g., Boc) to alter its polarity for easier chromatographic separation. |

| 2. Contamination with Salts: Salts formed from the catalyst or base are carried through into the crude product. | 2. Perform an aqueous wash to remove water-soluble salts before chromatography. For some protocols, the product can be isolated by filtration after precipitation.[12] |

Workflow for Optimizing Thiazoline Synthesis

Caption: Troubleshooting workflow for low-yield thiazoline synthesis.

Part 3: Protocols and Mechanistic Insights

Protocol 1: HFIP-Promoted Synthesis of 2-(diethylamino)-5-methyl-4,5-dihydrothiazole

This protocol is adapted from methodologies reported for the cyclization of substituted thioureas and thioamides.[7] Hexafluoroisopropanol (HFIP) is a highly effective solvent that promotes cyclization through strong hydrogen-bonding interactions, which stabilize the transition state.

Materials:

-

N,N-diethyl-N'-2-propenylthiourea

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Sodium Acetate (NaOAc)

-

Ethyl 4-bromocrotonate (as an example electrophile if performing an intermolecular reaction followed by cyclization, for direct cyclization this is omitted)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

To a solution of N,N-diethyl-N'-2-propenylthiourea (1.0 mmol) in HFIP (5 mL), add sodium acetate (1.1 mmol).

-

Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

For challenging substrates, the reaction may be gently heated to 40-60 °C.

-

Upon completion (typically 4-12 hours), remove the HFIP under reduced pressure. Note: HFIP is volatile (b.p. 58 °C).

-

Re-dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure thiazoline product.

Mechanism of Thiazoline Formation

The reaction proceeds via an initial S-alkylation (if an external electrophile is used) or protonation/activation of the allyl group, followed by an intramolecular 5-endo-trig cyclization.

Note: As I cannot generate images, the DOT script above is a template. A real implementation would require image files for the chemical structures.

Caption: Proposed mechanism for acid-catalyzed thiazoline formation.

Mechanism of Thiourea as a Hydrogen-Bond Donor Catalyst

Thiourea catalysts accelerate reactions by acting as a "scaffold" that brings the nucleophile and electrophile together and stabilizes the transition state through hydrogen bonding.

Caption: Dual hydrogen-bond activation of an electrophile by a thiourea catalyst.

References

- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis.

- MDPI. (2021). Thiourea Organocatalysts as Emerging Chiral Pollutants: En Route to Porphyrin-Based (Chir)Optical Sensing.

- Royal Society of Chemistry. (2018). Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). Organic & Biomolecular Chemistry.

- Zendy. (2012).

- PubMed Central (PMC). (2021). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry.

- Royal Society of Chemistry. (2025). Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry.

- BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Thiazoline Analogs.

- Royal Society of Chemistry. (2017).

- Royal Society of Chemistry. (2017).

- National Institutes of Health (NIH). (2017).

- ResearchGate. (n.d.).

- ACS Omega. (2024).

- Annexe Chem. (n.d.).

- BYJU'S. (n.d.). Thiourea Structure.

- Wikipedia. (n.d.). Thiourea.

- ResearchGate. (n.d.).

- Académie des Sciences. (n.d.).

- ResearchGate. (2026).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metal-catalyzed enantioselective α-allylation of nitriles [comptes-rendus.academie-sciences.fr]

- 3. byjus.com [byjus.com]

- 4. Thiourea - Wikipedia [en.wikipedia.org]

- 5. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. annexechem.com [annexechem.com]

- 12. researchgate.net [researchgate.net]

- 13. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Technical Guide: Spectroscopic Characterization and Performance of N,N-Diethyl-N'-2-propenylthiourea

[1]

Executive Summary

N,N-Diethyl-N'-2-propenylthiourea (also known as 1,1-Diethyl-3-allylthiourea; CAS 21645-26-1) is an unsymmetrical thiourea derivative featuring both a hydrophobic diethylamino group and a reactive allyl moiety.[1] This bifunctional structure positions it as a high-performance ligand for soft metal coordination (Pd, Pt, Ag) and a mixed-mode corrosion inhibitor for acidic media.[1] Unlike symmetric thioureas (e.g., N,N'-diethylthiourea), the asymmetry of this compound creates a distinct dipole moment and steric profile, enhancing its adsorption kinetics on metal surfaces and solubility in organic solvents.

This guide provides a detailed spectroscopic analysis (NMR, IR, MS), a comparative performance assessment against standard alternatives, and a validated synthesis protocol.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | N,N-diethyl-N'-(prop-2-en-1-yl)thiourea |

| Common Name | 1,1-Diethyl-3-allylthiourea (DEATU) |

| CAS Number | 21645-26-1 |

| Molecular Formula | C₈H₁₆N₂S |

| Molecular Weight | 172.29 g/mol |

| Physical State | Pale yellow oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in Ethanol, Chloroform, DCM; Sparingly soluble in Water |

| pKa (Calculated) | ~11.5 (Thiourea NH acidity), Protonation at S in strong acid |

Spectroscopic Characterization